

Toxicological profile and safety data for Acid Blue 62

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Compound of Interest

Compound Name: Acid Blue 62

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An In-depth Technical Guide to the Toxicological Profile and Safety of **Acid Blue 62**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety assessment and should not be used for household or cosmetic applications without consulting relevant regulatory guidelines.

Introduction

Acid Blue 62 (C.I. 62045; CAS 4368-56-3) is a synthetic anthraquinone dye.^{[1][2]} It is utilized in the textile industry and has also been permitted for use in cosmetic products with brief skin contact, such as semi-permanent and temporary hair dyes, at concentrations up to 0.5%.^{[3][4]} As a secondary amine, **Acid Blue 62** has the potential for nitrosation, a factor that requires consideration in its toxicological evaluation.^{[3][4]} This guide provides a comprehensive overview of the available toxicological data and safety information for **Acid Blue 62**, compiled from various studies and regulatory assessments.

Physicochemical Properties

Property	Value	Reference
Chemical Name	2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt	[1]
CAS Number	4368-56-3	[1][2]
Molecular Formula	C20H19N2NaO5S	[2][3]
Molecular Weight	422.43 g/mol	[2][3]
Physical Form	Dark blue, odorless powder	[2][3]
Purity	Varies by batch; commercial preparations may contain 40-60% dispersing agents (e.g., sodium chloride, sodium lignosulphonate).	[3][4]
Stability	Reported to be stable for 7 years when stored in a well-closed container protected from light and moisture.	[3][4]

Toxicological Profile

The toxicological profile of **Acid Blue 62** has been evaluated through various in vivo and in vitro studies. The following sections summarize the key findings.

Acute Toxicity

The acute oral toxicity of **Acid Blue 62** is considered low.

Table 1: Acute Oral Toxicity Data

Species	Sex	Route	LD50	Purity of Test Substance	Observations	Reference
Rat (Sprague Dawley)	M & F	Oral (gavage)	> 2000 mg/kg bw	40%	One female died on day 2. Blue coloration of urine and feces was observed.	[3] [4] [5]
Rat	F	Oral (gavage)	> 2000 mg/kg bw	98.7%	No deaths or compound-related mortalities observed.	[3]

Repeated Dose Toxicity

Sub-chronic studies indicate some effects at higher dose levels.

Table 2: Sub-chronic (90-day) Oral Toxicity Data

Species	Dose Levels (mg/kg bw/day)	NOAEL (No- Observed- Adverse-Effect Level)	Observations	Reference
Rat (Sprague Dawley)	0, 25, 100, 400	Not explicitly stated, but effects were seen at 100 and 400 mg/kg.	At 100 and 400 mg/kg: blue fur and tails. At 400 mg/kg: increased liver and kidney weights, centrilobular hepatocyte hypertrophy, and tubular nephrosis.	[5] [6]

Skin and Eye Irritation

Acid Blue 62 is not classified as a skin irritant but is considered an eye irritant.

Table 3: Irritation Data

Test	Species	Concentration	Purity	Results	Reference
Skin Irritation	Rabbit (New Zealand White)	1.5% in water	Unknown	Not considered a skin irritant. Only blue coloration of the skin was observed.	[3]
Eye Irritation	Rabbit (New Zealand White)	1.5% in water	Unknown	Slightly irritant to the rabbit eye. Conjunctival redness and iridal congestion were observed.	[3][4]
Eye Irritation	Rabbit (New Zealand White)	Not specified	Not specified	Causes serious eye irritation (GHS Category 2B).	[1][7]

Skin Sensitization

Studies on skin sensitization have shown negative results.

Table 4: Skin Sensitization Data

Test	Species	Induction Concentration	Challenge Concentration	Results	Reference
Local Lymph Node Assay (LLNA)	Mouse	5%, 10%, 25%	Not applicable	Not sensitizing (Stimulation Index < 3).	[5]

Genotoxicity and Mutagenicity

The genotoxicity data for **Acid Blue 62** is mixed. While it is not mutagenic in bacterial assays, some in vivo studies suggest genotoxic potential.

Table 5: Genotoxicity/Mutagenicity Data

Test Type	System	Metabolic Activation (S9)	Concentration/Dose	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium (TA98, TA100, TA1535, TA1537, TA102)	With and without	312.5–5000 µg/plate	Non-mutagenic	[3] [4]
In vivo Micronucleus Test	Mouse Bone Marrow	Not applicable	Not specified	Genotoxic (increased frequency of micronucleated polychromatic erythrocytes).	[8] [9]
Hazard Classification	GHS	Not applicable	Not applicable	Suspected of causing genetic defects (GHS Category 2).	[1] [10]

A study noted that **Acid Blue 62** caused a significant decrease in the ratio of polychromatic to normochromatic erythrocytes in the bone marrow of mice, indicating toxicity to erythrocyte series cells.[\[8\]](#)[\[9\]](#)

Carcinogenicity

No specific carcinogenicity studies were found in the provided search results. However, multiple safety data sheets state that **Acid Blue 62** shall not be classified as carcinogenic.[\[1\]](#)[\[2\]](#)
[\[7\]](#)

Reproductive and Developmental Toxicity

The available data indicates that **Acid Blue 62** is not classified as a reproductive toxicant.

Table 6: Reproductive and Developmental Toxicity Data

Test Type	Species	Dose Levels (mg/kg bw/day)	Observations	Reference
Dose-Range Finding Prenatal Development	Rat (Sprague Dawley)	100, 300, 1000	Mortalities were observed but not considered a primary effect of the compound. Clinical signs like ptyalism and blue coloration of feces and urine were noted.	[3][4]
Classification	GHS	Not applicable	Shall not be classified as a reproductive toxicant.	[1][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Acute Oral Toxicity (OECD 401, modified)

- Species: Sprague Dawley rats.[3][4]
- Group Size: A preliminary study used smaller groups, while the principal study used 10 animals (5 male, 5 female).[3]
- Test Substance Administration: A single dose of 2000 mg/kg body weight was administered via oral gavage. The vehicle used was water.[3][4]

- Observation Period: Animals were observed for clinical signs at 15 minutes, 1, 2, and 4 hours post-administration, and daily thereafter for 14 days.[3][4]
- Endpoints: Mortality, clinical signs (e.g., changes in skin, fur, eyes, and behavior), and body weight changes were recorded. A gross necropsy was performed on all animals at the end of the study.[3][4]

Eye Irritation

- Species: New Zealand White rabbits.[3][5]
- Group Size: Six animals were used.[3][4]
- Test Substance Administration: 0.1 ml of a 1.5% aqueous solution of **Acid Blue 62** was instilled into the conjunctival sac of one eye of each rabbit. The other eye served as an untreated control.[4]
- Observation Period: The eyes were examined for ocular reactions at 1 hour, and then at 1, 2, 3, 4, and 7 days after instillation.[4]
- Endpoints: The cornea, iris, and conjunctiva were scored for opacity, congestion, swelling, and discharge according to a standardized scoring system. The Index of Acute Ocular Irritation was calculated to classify the irritant potential.[4]

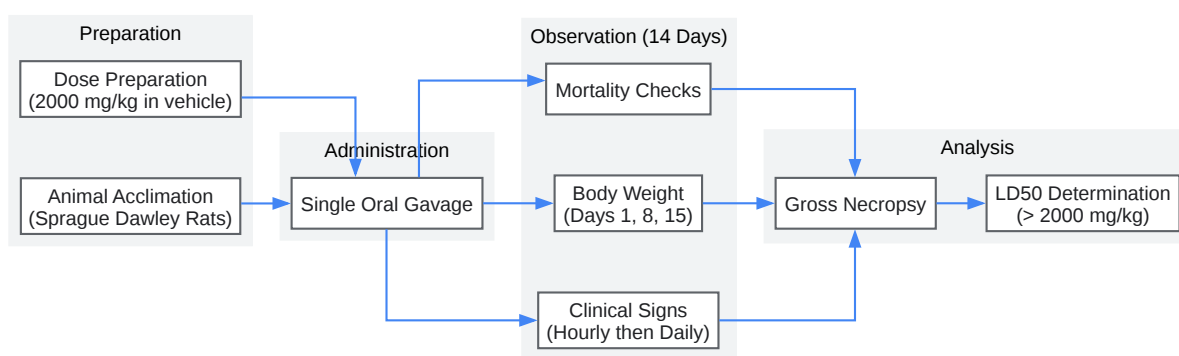
Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

- Species/Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.[3][4]
- Metabolic Activation: The assay was performed both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[3]
- Methodology: The test substance was plated at various concentrations (e.g., 312.5 to 5000 µg/plate) with the bacterial strains in the presence or absence of the S9 mix.[3]

- Endpoints: After incubation, the number of revertant colonies (colonies that have mutated back to a state of histidine synthesis) was counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.[3][4]

Visualizations

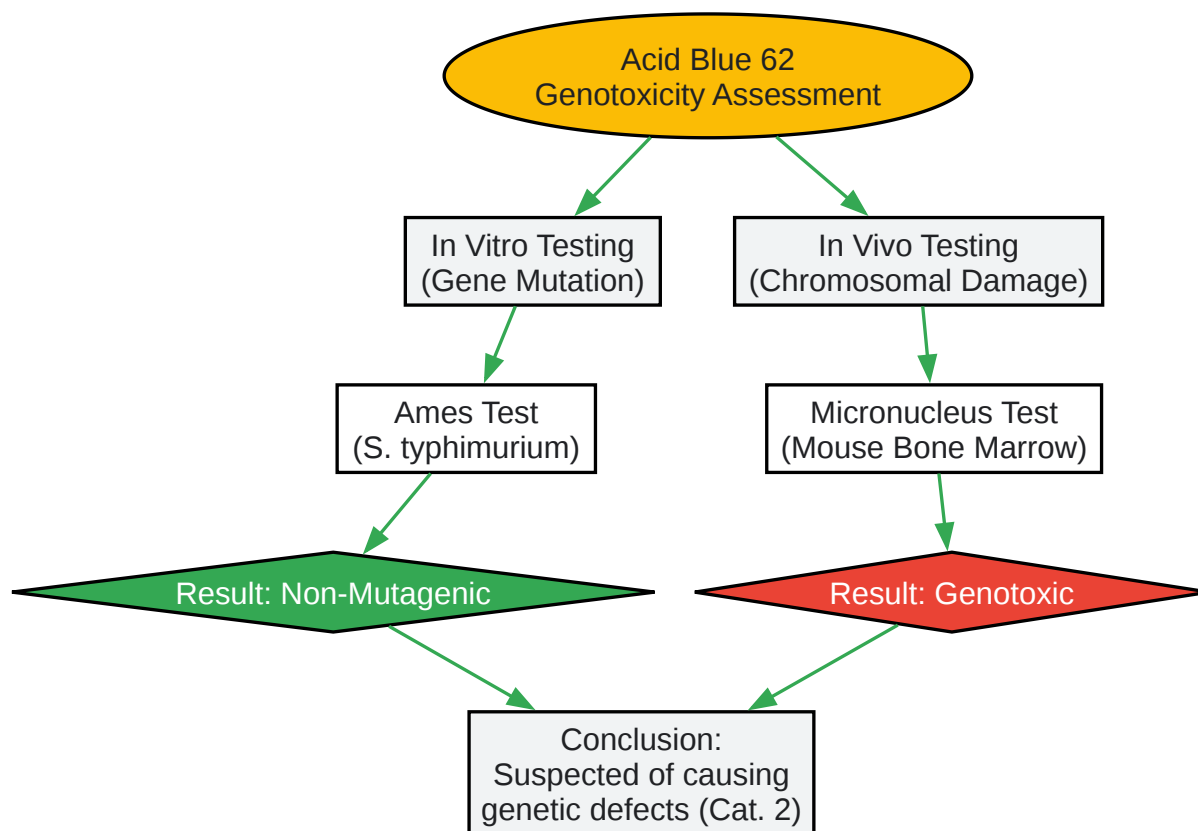
Workflow for Acute Oral Toxicity Study



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Caption: Experimental workflow for an acute oral toxicity study.

Logic for Genotoxicity Assessment



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Caption: Decision logic for the genotoxicity classification of **Acid Blue 62**.

Safety Evaluation and Conclusion

Acid Blue 62 exhibits low acute oral toxicity.[5] It is not considered to be a skin irritant or a skin sensitizer.[1][3] However, it is classified as a serious eye irritant.[1][7]

The primary toxicological concern is its potential for genotoxicity. While **Acid Blue 62** is not mutagenic in the Ames test, in vivo micronucleus tests in mice have shown positive results, leading to its classification as "Suspected of causing genetic defects" (GHS Category 2).[1][8][9] This suggests that while the substance may not cause gene mutations directly, it may induce chromosomal damage.[8][9]

Data on carcinogenicity and long-term reproductive toxicity are limited, but current classifications do not list it as a carcinogen or a reproductive toxicant.[1][7] The Scientific Committee on Consumer Non-Food Products (SCCNFP) has deemed its use in hair dyes at concentrations up to 0.5% to be safe, though they note the potential for nitrosamine formation.[5]

For professionals in research and development, handling of **Acid Blue 62** should be conducted with appropriate personal protective equipment, including eye protection, to mitigate the risk of irritation.[1][11] Its genotoxic potential warrants careful consideration in any application where significant systemic exposure could occur.

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